molecular formula C16H19N3O B2423553 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide CAS No. 1203408-62-1

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide

Cat. No.: B2423553
CAS No.: 1203408-62-1
M. Wt: 269.348
InChI Key: AHNUPHSEEMFUSB-UHFFFAOYSA-N
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Description

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide can be achieved through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction. This method typically involves the coupling of 2,7-dibromobenzofuran with 2-methylpyrazole-3-boronic acid, followed by N-arylation using 4-chloro-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and pain management.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on G-protein coupled receptors (GPCRs) or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide: This compound shares a similar core structure but differs in the substituent groups, leading to variations in its chemical and biological properties.

    Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions and applications in various fields of research.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-16(13-8-5-9-14(13)18-19)17-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNUPHSEEMFUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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